N-[2-[4-(Trifluoromethoxy)phenyl]propan-2-yl]oxirane-2-carboxamide
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Overview
Description
N-[2-[4-(Trifluoromethoxy)phenyl]propan-2-yl]oxirane-2-carboxamide is a synthetic organic compound characterized by the presence of a trifluoromethoxy group, an oxirane ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[4-(Trifluoromethoxy)phenyl]propan-2-yl]oxirane-2-carboxamide typically involves multiple steps:
Formation of the Trifluoromethoxyphenyl Intermediate: This step involves the introduction of the trifluoromethoxy group onto a phenyl ring. Common reagents include trifluoromethoxy iodide and a suitable catalyst.
Alkylation: The intermediate is then alkylated with propan-2-yl groups under basic conditions.
Epoxidation: The alkylated intermediate undergoes epoxidation to form the oxirane ring. This step often uses peracids or other oxidizing agents.
Amidation: Finally, the oxirane intermediate is reacted with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[4-(Trifluoromethoxy)phenyl]propan-2-yl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The carboxamide group can be reduced to amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diols from the oxirane ring.
Reduction: Formation of amines from the carboxamide group.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-[4-(Trifluoromethoxy)phenyl]propan-2-yl]oxirane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-[4-(Trifluoromethoxy)phenyl]propan-2-yl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-[2-[4-(Trifluoromethyl)phenyl]propan-2-yl]oxirane-2-carboxamide: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
N-[2-[4-(Methoxy)phenyl]propan-2-yl]oxirane-2-carboxamide: Similar structure but with a methoxy group instead of trifluoromethoxy.
Uniqueness
N-[2-[4-(Trifluoromethoxy)phenyl]propan-2-yl]oxirane-2-carboxamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.
Properties
IUPAC Name |
N-[2-[4-(trifluoromethoxy)phenyl]propan-2-yl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO3/c1-12(2,17-11(18)10-7-19-10)8-3-5-9(6-4-8)20-13(14,15)16/h3-6,10H,7H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDZROBJGOJOQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC(F)(F)F)NC(=O)C2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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